O-Toluoyl Chloride-D7 O-Toluoyl Chloride-D7
Brand Name: Vulcanchem
CAS No.:
VCID: VC18000357
InChI: InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D
SMILES:
Molecular Formula: C8H7ClO
Molecular Weight: 161.63 g/mol

O-Toluoyl Chloride-D7

CAS No.:

Cat. No.: VC18000357

Molecular Formula: C8H7ClO

Molecular Weight: 161.63 g/mol

* For research use only. Not for human or veterinary use.

O-Toluoyl Chloride-D7 -

Specification

Molecular Formula C8H7ClO
Molecular Weight 161.63 g/mol
IUPAC Name 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl chloride
Standard InChI InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D
Standard InChI Key GPZXFICWCMCQPF-AAYPNNLASA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)C([2H])([2H])[2H])[2H])[2H]
Canonical SMILES CC1=CC=CC=C1C(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isotopic Labeling

m-Toluoyl-d7 Chloride is characterized by a benzene ring substituted with a methyl group (-CH3_3) and an acyl chloride (-COCl) functional group at the meta position. The deuterium atoms replace seven hydrogen atoms: three on the methyl group and four on the aromatic ring . This isotopic distribution is confirmed by its IUPAC name, 2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl chloride, and its SMILES notation:
[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)[2H])C([2H])([2H])[2H])[2H]\text{[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)[2H])C([2H])([2H])[2H])[2H]} .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1796602-13-5
Molecular FormulaC8H7ClD7O\text{C}_8\text{H}_7\text{ClD}_7\text{O}
Molecular Weight161.63 g/mol
InChI KeyYHOYYHYBFSYOSQ-AAYPNNLASA-N

Synthesis and Manufacturing

Reaction Pathway

The synthesis of m-Toluoyl-d7 Chloride begins with m-toluic acid, which undergoes chlorination using reagents such as thionyl chloride (SOCl2_2) or oxalyl chloride ((COCl)2_2). The deuterium incorporation occurs during the preparation of the precursor, where deuterated methanol (CD3_3OD) or deuterium oxide (D2_2O) facilitates isotopic exchange. The reaction proceeds via nucleophilic acyl substitution:
m-Toluic acid+SOCl2m-Toluoyl-d7 Chloride+SO2+HCl\text{m-Toluic acid} + \text{SOCl}_2 \rightarrow \text{m-Toluoyl-d7 Chloride} + \text{SO}_2 + \text{HCl}.

Industrial Optimization

This method achieves yields exceeding 85% under anhydrous conditions, with purification via fractional distillation or recrystallization. Scalability is enhanced by continuous-flow reactors, which minimize side reactions and improve safety by reducing exposure to corrosive HCl gas.

Physicochemical Properties

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts due to deuterium’s lower gyromagnetic ratio. For instance, the methyl proton signal at δ 2.3 ppm in non-deuterated m-toluoyl chloride is absent, replaced by a quintet in 2H^2\text{H}-NMR. Infrared spectroscopy shows a characteristic C=O stretch at 1,780 cm1^{-1} and C-Cl vibration at 550 cm1^{-1}.

Stability and Reactivity

As an acyl chloride, the compound reacts vigorously with nucleophiles (e.g., water, alcohols, amines). Its deuterated form exhibits slightly reduced reactivity in kinetic isotope effect (KIE) studies, with a kH/kDk_{\text{H}}/k_{\text{D}} ratio of 1.2–1.5 for hydrolysis. Storage requires inert atmospheres and moisture-free environments to prevent decomposition to m-toluic acid .

Applications in Scientific Research

Isotopic Tracers in Mechanistic Studies

The deuterium label in m-Toluoyl-d7 Chloride enables precise tracking in esterification and amidation reactions. For example, in peptide synthesis, its use in activating carboxyl groups allows monitoring of coupling efficiency via mass spectrometry.

Pharmaceutical Intermediates

This compound serves as a precursor to deuterated drugs, enhancing metabolic stability. A 2024 study utilized it to synthesize deuterated NSAIDs, achieving a 40% increase in plasma half-life compared to non-deuterated analogs.

Table 2: Industrial and Research Applications

ApplicationDescriptionReference
Drug DevelopmentSynthesis of deuterated anti-inflammatory agents
Polymer ChemistryCrosslinking agent for deuterated polymers
Analytical StandardsInternal standard for LC-MS quantification

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